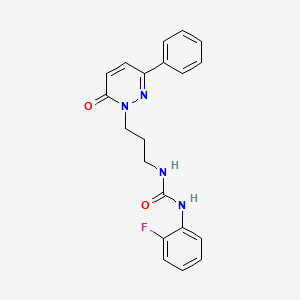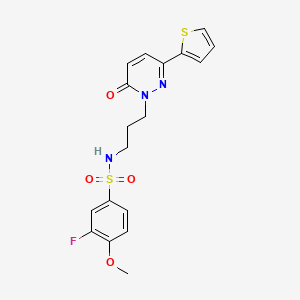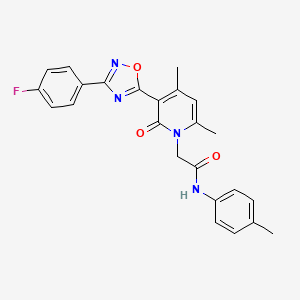
1-(2-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
Vue d'ensemble
Description
1-(2-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea, commonly known as Compound X, is a novel small molecule drug that has been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Compound X involves the inhibition of specific signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. By inhibiting these pathways, Compound X can reduce the growth and proliferation of cancer cells, reduce inflammation, and improve cardiac function.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer, Compound X can induce apoptosis, inhibit angiogenesis, and reduce the expression of cancer stem cell markers. In inflammation, Compound X can reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, Compound X can reduce oxidative stress, improve cardiac function, and reduce the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Compound X is its specificity towards specific signaling pathways, which makes it a promising candidate for targeted therapy. Another advantage is its ability to inhibit multiple pathways, which could potentially lead to synergistic effects. However, one of the limitations of Compound X is its low solubility, which could affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of Compound X. One direction is to study the pharmacokinetics and pharmacodynamics of Compound X, which could provide valuable information for its clinical development. Another direction is to develop new formulations of Compound X that could improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of Compound X in combination with other drugs for synergistic effects. Finally, more studies are needed to investigate the potential of Compound X in other diseases beyond cancer, inflammation, and cardiovascular diseases.
Conclusion:
In conclusion, Compound X is a novel small molecule drug that has shown promising therapeutic potential in various diseases. Its specificity towards specific signaling pathways and ability to inhibit multiple pathways make it a promising candidate for targeted therapy. However, further studies are needed to investigate its pharmacokinetics and pharmacodynamics, develop new formulations, and investigate its potential in other diseases.
Applications De Recherche Scientifique
Compound X has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. In cancer, Compound X has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, Compound X has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. In cardiovascular diseases, Compound X has been shown to improve cardiac function and reduce oxidative stress.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-16-9-4-5-10-18(16)23-20(27)22-13-6-14-25-19(26)12-11-17(24-25)15-7-2-1-3-8-15/h1-5,7-12H,6,13-14H2,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVBRWCWCKPOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400920.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate](/img/structure/B3400926.png)
![3-(4-chlorophenyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400930.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400949.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400958.png)
![3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400970.png)
![3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400975.png)
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate](/img/structure/B3400989.png)
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate](/img/structure/B3400992.png)
![3-benzyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401003.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401008.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401009.png)
